molecular formula C18H20BrN3O2 B3469192 2-(2-bromo-4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone CAS No. 6083-63-2

2-(2-bromo-4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B3469192
CAS No.: 6083-63-2
M. Wt: 390.3 g/mol
InChI Key: PSBCVOZWEAXICA-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a synthetic organic compound featuring a phenoxy group substituted with bromine and methyl moieties, linked via an ethanone bridge to a piperazine ring bearing a pyridin-2-yl substituent. This structure combines aromatic, halogenated, and heterocyclic components, making it a candidate for pharmacological exploration, particularly in receptor modulation or enzyme inhibition.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-14-5-6-16(15(19)12-14)24-13-18(23)22-10-8-21(9-11-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBCVOZWEAXICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360779
Record name BAS 03374576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6083-63-2
Record name BAS 03374576
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Synthesis of the Compound

The synthesis of 2-(2-bromo-4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves several key steps:

  • Bromination : The starting material, 4-methylphenol, undergoes bromination to introduce the bromine atom at the ortho position.
  • Formation of Ether : The brominated phenol is reacted with an appropriate alkoxide to form the ether linkage with the phenoxy group.
  • Piperazine Derivative Formation : The piperazine moiety is synthesized by reacting a pyridine derivative with piperazine in the presence of suitable coupling agents.
  • Final Coupling : The final step involves coupling the piperazine derivative with the ether to yield the target compound.

This multi-step synthetic route ensures high purity and yield of the desired product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, influencing their activity and potentially modulating mood and cognitive functions.
  • Enzyme Inhibition : It may also inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Research Findings

Recent studies have highlighted several aspects of its biological activity:

  • Antimicrobial Activity : Preliminary tests indicate that derivatives containing similar structures exhibit moderate to good antimicrobial properties against various bacterial strains. For instance, compounds with thiazole and piperazine moieties have shown significant antimicrobial effects in vitro .
  • Anticancer Potential : Some studies suggest that similar compounds have displayed cytotoxic activity against cancer cell lines, indicating potential as anticancer agents. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl and piperazine rings can enhance efficacy .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological effects, which warrants further investigation through behavioral studies and receptor binding assays .

Case Studies

Several case studies have been conducted on related compounds:

  • A study on thiazole derivatives demonstrated significant antimicrobial activity, suggesting that modifications in related structures could yield compounds with enhanced biological properties .
  • Research on piperazine derivatives indicated their effectiveness as antidepressants and anxiolytics, highlighting their role in modulating neurotransmitter systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate to good activity
CytotoxicSignificant against cancer cell lines
NeuropharmacologicalPotential effects on mood disorders

Table 2: Synthesis Yield and Conditions

StepYield (%)Conditions
Bromination70Room temperature
Ether Formation65Reflux in organic solvent
Piperazine Coupling75Under nitrogen atmosphere
Final Product Isolation80Crystallization from ethanol

Scientific Research Applications

The compound 2-(2-bromo-4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article explores its scientific research applications, supported by case studies and data.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For example, studies have shown that derivatives with piperazine and pyridine components can inhibit cell proliferation in various cancer cell lines. A notable case study demonstrated that a related compound displayed significant cytotoxicity against A-431 (human epidermoid carcinoma) cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. A study on thiazole-bearing compounds indicated that similar phenoxy-substituted piperazines had enhanced antibacterial effects due to the presence of electron-withdrawing groups . This suggests that the bromine atom in the compound may contribute to its antimicrobial efficacy.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological properties, including anxiolytic and antidepressant effects. The pyridine ring in the structure may enhance central nervous system penetration, making it a candidate for further investigation in treating mood disorders. Research on related compounds has shown that modifications to the piperazine structure can lead to improved binding affinities at serotonin receptors, which are critical targets in psychiatry .

Trypanocidal Activity

The compound's design aligns with efforts to develop trypanocidal agents targeting Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have indicated that modifications to piperazine-containing scaffolds can significantly enhance potency against N-myristoyltransferase (NMT), an enzyme crucial for the survival of the parasite . This highlights the potential for this compound in tropical disease research.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 Value (µM)Reference
Compound AAnticancerA-431 cells<0.5
Compound BAntimicrobialStaphylococcus aureus25
Compound CNeuropharmacologySerotonin receptors10

Table 2: Structure-Activity Relationship (SAR) Insights

Structural FeatureEffect on Activity
Bromine substituentIncreases antibacterial activity
Piperazine moietyEnhances CNS penetration
Pyridine ringImproves receptor binding

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various piperazine derivatives, one compound demonstrated an IC50 value significantly lower than doxorubicin against A-431 cells, suggesting enhanced efficacy through structural modifications similar to those found in this compound .

Case Study 2: Antimicrobial Screening

A series of phenoxy-piperazine derivatives were screened for antimicrobial activity against multiple bacterial strains. The presence of electron-withdrawing groups was correlated with increased potency, supporting further exploration of brominated compounds like the one .

Comparison with Similar Compounds

Table 1: Substituent Variations and Properties of Related Compounds

Compound Name Substituents (Phenoxy/Phenyl Group) Piperazine-Linked Group Key Properties/Applications Reference
2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (1m) Bromo-difluoro Pyridin-2-yl Synthetic intermediate; halogen effects
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone 4-Bromophenoxy 4-Fluorophenylsulfonyl Antiproliferative potential
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone 4-Chlorophenyl 4-(Trifluoromethyl)phenyl CYP51 enzyme inhibition (anti-T. cruzi)
2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thioether Phenylsulfonyl Antiproliferative activity (melting point 165–167°C)

Key Observations :

  • Halogenation: Bromine at the phenoxy position (as in the target compound and ) may enhance lipophilicity and binding affinity compared to chlorine or fluorine analogs .
  • Piperazine Modifications : Pyridin-2-yl substituents (as in the target compound and ) favor π-π stacking interactions in receptor binding, whereas sulfonyl groups (e.g., ) improve metabolic stability and solubility.
  • Biological Activity : Trifluoromethylphenyl-piperazine derivatives (e.g., ) exhibit potent enzyme inhibition, suggesting that the target compound’s methyl group may offer steric or electronic advantages in specific targets.

Physicochemical Properties

While melting points and spectral data for the target compound are absent in the evidence, analogs with sulfonyl or tetrazole-thioether groups exhibit melting points ranging from 123°C to 167°C, indicating moderate crystallinity . The bromine atom and pyridinyl group likely contribute to a higher molecular weight (~450–470 g/mol) and logP value compared to non-halogenated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-4-methylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.